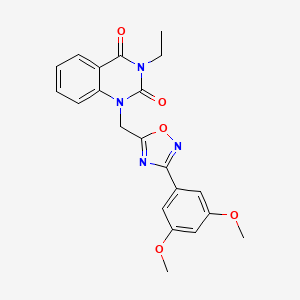

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Description

Structural Significance of Quinazoline-2,4-Dione Core in Medicinal Chemistry

The quinazoline-2,4-dione core is a bicyclic heterocyclic system characterized by two ketone groups at positions 2 and 4. This structure confers planarity and rigidity, enabling strong π-π stacking interactions with aromatic residues in enzyme active sites or receptor pockets. The diketone functionality facilitates hydrogen bonding with key amino acids, as demonstrated in sphingosine-1-phosphate receptor 2 (S1PR2) ligands, where derivatives such as 2g and 2k exhibited IC~50~ values of 6.3 nM and 2.6 nM, respectively, due to interactions with polar residues. Additionally, the nitrogen atoms at positions 1 and 3 allow for diverse substitutions, enabling fine-tuning of electronic and steric properties. For instance, 3-ethyl substitution in the target compound may enhance hydrophobic interactions with protein pockets, analogous to the 3-substituted derivatives in dual c-Met/VEGFR-2 inhibitors.

Recent studies highlight the scaffold’s adaptability across therapeutic areas. In antimicrobial research, quinazoline-2,4-dione derivatives such as 13 and 15 demonstrated broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of 15 mm and MIC values as low as 65 mg/mL. Similarly, in oncology, triazole-functionalized derivatives like 8a showed cytotoxic activity against HCT-116 colorectal cancer cells (IC~50~ = 5.33 μM). The table below summarizes key biological activities of quinazoline-2,4-dione derivatives:

| Compound | Biological Target | Activity (IC~50~ or Inhibition Zone) | Reference |

|---|---|---|---|

| 2g | S1PR2 | 6.3 nM | |

| 8a | HCT-116 cancer cells | 5.33 μM | |

| 13 | Escherichia coli | 15 mm inhibition zone | |

| 4b | c-Met/VEGFR-2 kinases | 0.052 μM |

Role of 1,2,4-Oxadiazole Motifs in Bioactive Compound Design

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its incorporation into drug candidates improves metabolic stability and bioavailability by resisting enzymatic degradation, a critical advantage over ester or amide linkers. In the target compound, the oxadiazole bridges the quinazoline core and the 3,5-dimethoxyphenyl group, optimizing spatial orientation for target engagement. Molecular docking studies of analogous compounds, such as 4b and 4e , revealed that the oxadiazole oxygen forms hydrogen bonds with conserved aspartate residues (e.g., Asp1222 in c-Met), while its nitrogen atoms participate in van der Waals interactions with hydrophobic pockets.

Furthermore, the oxadiazole’s electron-deficient nature enhances dipole-dipole interactions with protein targets. For example, in dual c-Met/VEGFR-2 inhibitors, the oxadiazole-containing derivative 4b exhibited superior VEGFR-2 inhibition (IC~50~ = 0.052 μM) compared to cabozantinib, a clinically approved tyrosine kinase inhibitor. This motif also contributes to solubility profiles; its moderate polarity balances the hydrophobic quinazoline and aryl components, as evidenced by SwissADME predictions for derivatives like 4e , which showed high oral bioavailability.

Pharmacological Relevance of 3,5-Dimethoxyphenyl Substituents

The 3,5-dimethoxyphenyl group is a meta-substituted aromatic ring with two methoxy (-OCH~3~) groups at positions 3 and 5. Methoxy substituents are electron-donating, enhancing the ring’s electron density and facilitating interactions with electron-deficient regions of biological targets, such as ATP-binding pockets in kinases. In the target compound, this group likely engages in π-alkyl interactions with hydrophobic residues and hydrogen bonds via its oxygen atoms. For instance, in c-Met inhibitors, derivatives bearing methoxy-substituted aryl groups demonstrated enhanced binding affinity due to interactions with gatekeeper residues like Tyr1230.

The symmetrical substitution pattern (3,5-di-OCH~3~) also optimizes steric compatibility with target sites. Comparative studies of antimicrobial quinazoline derivatives revealed that asymmetrical substituents reduced activity, whereas compounds like 14a and 15 , featuring balanced hydrophobic groups, showed improved inhibition zones (12–15 mm) against microbial strains. Additionally, the methoxy groups’ lipophilicity enhances membrane permeability, a critical factor for intracellular targets. This property is exemplified by 4b , which exhibited potent cytotoxic activity (IC~50~ = 0.052 μM) against HCT-116 cells while maintaining low toxicity toward normal WI38 cells.

Properties

IUPAC Name |

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-30-18)13-9-14(28-2)11-15(10-13)29-3/h5-11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSWWCCPGLEPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione that has garnered attention due to its potential biological activities. This article explores the compound's antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline backbone substituted with an oxadiazole moiety and a dimethoxyphenyl group. The synthesis typically involves multi-step reactions to ensure the correct functional groups are introduced at specific positions on the quinazoline ring. The following table summarizes the key structural components:

| Component | Description |

|---|---|

| Quinazoline Core | 2,4(1H,3H)-dione structure |

| Oxadiazole Substituent | 1,2,4-oxadiazol-5-yl |

| Dimethoxyphenyl Group | 3-(3,5-dimethoxyphenyl) |

| Ethyl Group | 3-ethyl |

Antimicrobial Properties

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial activity against various bacterial strains. A study evaluating similar compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The following findings were noted:

- Inhibition Zones : Compounds related to quinazoline derivatives showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : MIC values for effective compounds ranged from 70 to 80 mg/mL for various strains including Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines such as HepG2 (liver cancer) and L929 (fibroblast). The results indicated:

- Limited Toxicity : Most derivatives exhibited low cytotoxicity with LD50 values exceeding 64 mg/mL for several compounds.

- Cell Viability : Some compounds improved cell viability at lower concentrations, suggesting potential for therapeutic use without significant side effects .

The mechanism by which these compounds exert their biological effects often involves interaction with microbial DNA synthesis pathways or inhibition of biofilm formation. For instance:

- Biofilm Inhibition : Certain derivatives were shown to prevent biofilm formation in S. aureus, indicating a potential application in treating chronic infections associated with biofilms .

- Enzyme Inhibition : Molecular docking studies suggest that the quinazoline scaffold can inhibit enzymes like cholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, a series of oxadiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated:

- Effective Inhibition : Compounds exhibited bactericidal activity with MIC values as low as 4 μg/mL.

- Biofilm Disruption : The most effective compound reduced biofilm formation significantly at concentrations below its MIC .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A comparative study on the cytotoxic effects of various quinazoline derivatives revealed:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown potent inhibitory effects against various cancer cell lines. A study highlighted that certain 1,3,4-oxadiazole derivatives demonstrated up to 95.7% growth inhibition in CNS and renal cancer cell lines when tested at a concentration of . This suggests that the integration of the oxadiazole structure could enhance the anticancer efficacy of quinazoline-based compounds.

Antimicrobial Properties

The increasing resistance of microorganisms to conventional antibiotics has prompted researchers to explore new antimicrobial agents. Compounds with oxadiazole structures have been synthesized and tested for their antimicrobial activity against bacteria such as E. faecalis and S. aureus, as well as fungi like C. albicans. Some derivatives exhibited significant antimicrobial effects, indicating their potential as new antibiotic candidates .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds interact with specific biological targets. The compound has been subjected to docking studies to predict its binding affinity to various enzymes and receptors involved in cancer progression and microbial resistance. These studies help elucidate the mechanism of action and guide further modifications for improved efficacy .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and quinazoline moieties participate in nucleophilic substitution reactions. The oxadiazole ring’s electron-deficient nature allows attack at the C-5 position, while the quinazoline’s carbonyl groups are reactive toward nucleophiles.

Example :

-

Reaction with amines : The oxadiazole ring undergoes ring-opening in the presence of primary amines (e.g., methylamine) under mild acidic conditions, forming substituted amidine derivatives.

-

Quinazoline carbonyl substitution : Hydroxylamine reacts with the quinazoline-2,4-dione core, replacing carbonyl oxygen with an imino group (-NH) .

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups. Halogenation and nitration occur under controlled conditions.

Experimental Data :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | 3,5-dimethoxy-4-bromophenyl derivative |

| Nitration | HNO₃/H₂SO₄, 50°C | 3,5-dimethoxy-4-nitrophenyl derivative |

These modifications enhance pharmacological activity by introducing electron-withdrawing groups.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.

Key Reaction :

-

With phenylacetylene : Under Cu(I) catalysis, the oxadiazole undergoes cycloaddition to yield a triazole-fused quinazoline derivative .

Cross-Coupling Reactions

The dimethoxyphenyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl functionalization.

Suzuki Coupling Example :

| Substrate | Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|---|

| 3,5-Dimethoxyphenyl-oxadiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 78% |

This method facilitates the introduction of fluorinated or heteroaromatic groups for enhanced bioactivity .

Reduction and Oxidation

-

Reduction : The oxadiazole ring is reduced with LiAlH₄ to form a diamino intermediate, which can cyclize into imidazoline derivatives.

-

Oxidation : The ethyl group on the quinazoline undergoes oxidation with KMnO₄ to a carboxylic acid, increasing water solubility .

Photochemical Reactivity

UV irradiation induces cleavage of the oxadiazole ring’s N–O bond, generating reactive nitrene intermediates. These intermediates recombine to form benzofuran or indole derivatives, depending on solvent polarity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized against other heterocyclic derivatives. Below is a comparative analysis based on available evidence (Table 1):

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione | Quinazoline-2,4-dione | 3-Ethyl, 1-((3-(3,5-dimethoxyphenyl)oxadiazolyl)methyl) | Under investigation (preclinical) |

| 4g: 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)... | Pyrazolone | Tetrazole, coumarin, benzodiazepine | Fluorescent probes, enzyme inhibition |

| 4h: 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)... | Pyrazolone | Tetrazole, coumarin, benzoxazepine | Antimicrobial, anticancer screening |

Key Observations :

Structural Complexity :

- The target compound integrates a quinazoline-dione scaffold, which is distinct from the pyrazolone cores of compounds 4g and 4h . The latter feature tetrazole and benzodiazepine/oxazepine moieties linked to coumarin, suggesting applications in fluorescence-based studies or enzyme targeting.

- The oxadiazole group in the target compound enhances metabolic stability compared to tetrazole-containing analogs, which are prone to redox-related degradation.

Functional Groups and Bioactivity: The 3,5-dimethoxyphenyl group in the target compound may confer improved solubility and binding affinity to hydrophobic enzyme pockets, whereas coumarin derivatives (e.g., 4g, 4h) are often utilized for optical properties or as kinase inhibitors.

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclocondensation of amidoximes with carbonyl precursors for oxadiazole formation, followed by alkylation of the quinazoline-dione core. In contrast, 4g and 4h require multistep coupling of coumarin with benzodiazepine/oxazepine intermediates, which increases synthetic complexity .

Research Findings and Limitations

- Challenges : The lack of standardized assays for quinazoline-dione derivatives complicates cross-study comparisons. Additionally, the coumarin-based analogs (4g , 4h ) benefit from established structure-activity relationships (SARs), whereas the target compound’s SAR is nascent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione?

- Methodology : The synthesis typically involves cyclocondensation of intermediates like N’-acylcarbohydrazides with phosphoryl chloride (POCl₃), followed by alkylation using chloroacetamides or substituted oxadiazole derivatives. For example, 1,1’-carbonyldiimidazole (CDI) is used to activate carbonyl groups in precursor molecules, enabling nucleophilic substitution at the quinazoline nitrogen . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to improve yields.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology : Techniques include:

- Single-crystal X-ray diffraction to resolve molecular conformation and hydrogen-bonding networks (e.g., monoclinic C2/c space group with unit cell parameters a = 28.0041 Å, b = 15.4644 Å, c = 9.0350 Å, β = 93.235°) .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and detect intramolecular interactions (e.g., splitting patterns for methoxy groups at 3,5-positions on the phenyl ring) .

Q. What standard assays are used to evaluate the antimicrobial activity of this compound?

- Methodology : Disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined by serial dilution, with controls for solvent effects. Results are compared to reference antibiotics (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for analogs of this compound?

- Methodology :

- Systematic substitution : Replace the 3,5-dimethoxyphenyl group with electron-withdrawing/donating groups (e.g., halogens, nitro) to assess effects on bioactivity.

- DFT calculations : Use B3LYP/6-311G(d,p) basis sets to map electrostatic potential surfaces (MEP) and identify reactive sites (e.g., quinazoline carbonyl groups as H-bond acceptors) .

- Crystallographic analysis : Correlate intermolecular interactions (e.g., C–H⋯O hydrogen bonds) with solubility and membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Standardize assay protocols : Ensure consistent inoculum size, growth media, and incubation time.

- Control for stereochemical purity : Chiral HPLC or circular dichroism (CD) to verify enantiomeric excess, as impurities may skew results .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity in MIC assays) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodology :

- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize analogs with lower binding energies (< -8 kcal/mol).

- ADMET prediction : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the 3-ethyl group on quinazoline may enhance metabolic stability .

Q. What experimental approaches validate the role of the 1,2,4-oxadiazole moiety in biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.